![molecular formula C16H16ClN7O B2808561 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide CAS No. 904576-65-4](/img/structure/B2808561.png)
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . Compounds in this class have been studied for their potential applications in various fields, including as energetic materials and anticancer agents .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized using various methods. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and their structures were established by NMR and MS analysis .Applications De Recherche Scientifique
Anti-Cryptosporidium Activity
The compound MMV665917 has shown in vitro and in vivo efficacy against Cryptosporidium parvum . Cryptosporidium is a protozoan parasite that causes cryptosporidiosis, a diarrheal disease. The compound was evaluated in gnotobiotic piglets infected with Cryptosporidium hominis, the species responsible for more than 75% of diarrhea reported in children . MMV665917 significantly reduced fecal oocyst excretion, parasite colonization and damage to the intestinal mucosa, and peak diarrheal symptoms .
Potential Anticancer Activity
Triazolopyridazine derivatives, which include the structure of this compound, have been evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . The compound with the most potential exhibited excellent anti-tumor activity against these cancer cell lines and possessed superior c-Met kinase inhibition ability at the nanomolar level .
Drug Development for Cryptosporidiosis
The compound MMV665917 has been identified as a potential drug lead for the treatment of cryptosporidiosis . It has shown improved potency and predicted hERG safety margin, prolonged pharmacokinetic exposure in the small intestine, and oral efficacy in vivo with minimal systemic exposure .
4. Use in Dairy Calf Model of Cryptosporidiosis The compound MMV665917 has been used in a dairy calf model of cryptosporidiosis . It was found to reduce both diarrhea and parasite shedding when given once daily for seven days to dairy calves infected with C. parvum .
Mécanisme D'action
Target of Action
GNF-Pf-3446, also known as MMV665917, primarily targets the PfMFR3 , an orphan transporter in the major facilitator superfamily (MFS) found in the parasite Plasmodium falciparum . This protein is predicted to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Mode of Action
The compound interacts with its target, PfMFR3, and induces mutations in the gene encoding this transporter . These mutations lead to decreased sensitivity to MMV085203 and GNF-Pf-3446 as well as other compounds that have a mitochondrial mechanism of action . These mutations provide no protection against compounds that act in the food vacuole or the cytosol .
Biochemical Pathways
It is known that the compound affects the mitochondrial functions of thePlasmodium falciparum parasite .
Result of Action
The primary result of GNF-Pf-3446’s action is the inhibition of the growth of Plasmodium falciparum parasites, which are responsible for malaria . This is achieved through the compound’s interaction with the PfMFR3 transporter, leading to decreased sensitivity to certain antimalarial compounds .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O/c17-12-1-3-13(4-2-12)19-16(25)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h1-6,11H,7-10H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXWENNHTOBFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide | |
Q & A
Q1: What is the mechanism of action of MMV665917 against Cryptosporidium parasites?
A1: While MMV665917 has been identified as a promising anti-cryptosporidial compound through phenotypic screening, its precise mechanism of action remains unknown []. Further research is needed to elucidate its specific target(s) within the parasite and the downstream effects that lead to parasite death.
Q2: What are the structural characteristics of MMV665917?
A2: MMV665917 is a triazolopyridazine derivative formally known as 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide []. Unfortunately, the provided research does not disclose specific spectroscopic data for this compound.
Q3: How does the structure of MMV665917 relate to its activity against Cryptosporidium?
A3: Research focusing on the structure-activity relationship (SAR) of MMV665917 has demonstrated that modifications to the piperazine-urea linker region can significantly impact its potency and potential for cardiotoxicity []. Specifically, replacing the urea linker with a piperazine-acetamide linker resulted in the development of SLU-2633, a derivative with improved potency and a better predicted safety margin compared to the original MMV665917 [].
Q4: What preclinical data is available regarding the efficacy of MMV665917 against Cryptosporidium infection?
A4: MMV665917 has shown promising efficacy in preclinical studies using various animal models of cryptosporidiosis. In a mouse model of chronic cryptosporidiosis, MMV665917 demonstrated the ability to clear established infections, unlike existing treatments like nitazoxanide, paromomycin, and clofazimine [, ]. Additionally, MMV665917 effectively reduced fecal oocyst shedding and improved clinical signs of disease in a calf model of cryptosporidiosis, highlighting its potential as a treatment for both acute and chronic infections [].
Q5: Are there any concerns regarding the development of resistance to MMV665917?
A5: Although MMV665917 shows promise, the potential for the development of resistance in Cryptosporidium parasites is a significant concern []. Further research is needed to understand the potential mechanisms of resistance to MMV665917 and whether cross-resistance with existing anti-cryptosporidial drugs might occur.
Q6: How does MMV665917 compare to currently available treatments for cryptosporidiosis?
A6: MMV665917 displays several advantages over currently available treatments for cryptosporidiosis, such as nitazoxanide. In preclinical models, MMV665917 demonstrates superior efficacy, particularly in the context of chronic infection [, ]. Furthermore, initial investigations suggest that MMV665917 may exert parasiticidal activity, meaning it kills the parasites, while existing treatments like nitazoxanide appear to only inhibit parasite growth (parasitistatic activity) []. This difference in pharmacodynamic activity could contribute to the improved efficacy observed with MMV665917.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

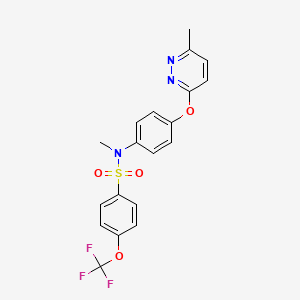
![tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate](/img/structure/B2808481.png)
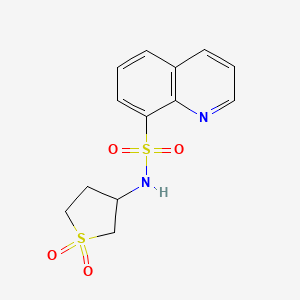
![5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808483.png)
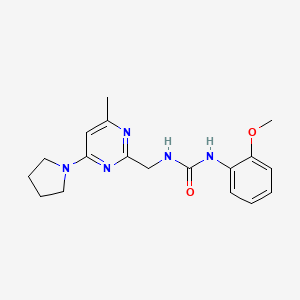
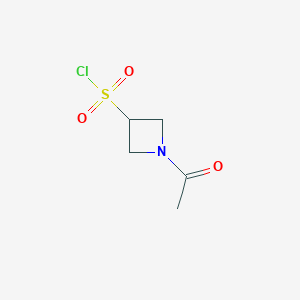
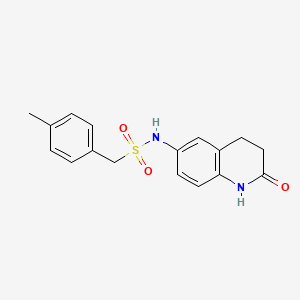
![diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2808489.png)
![Imidazo[1,2-A]pyrimidine-6-carboxylic acid](/img/structure/B2808491.png)
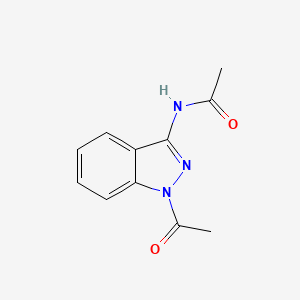
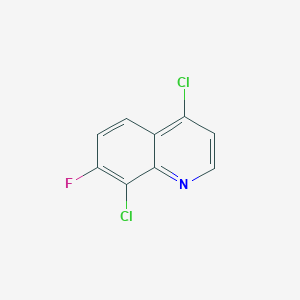

![N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2808498.png)
![ethyl 4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2808501.png)